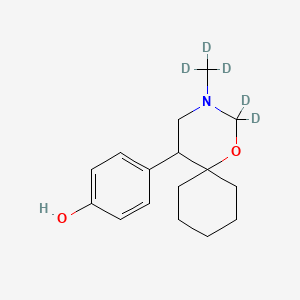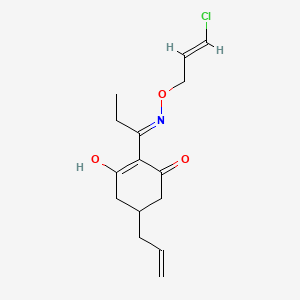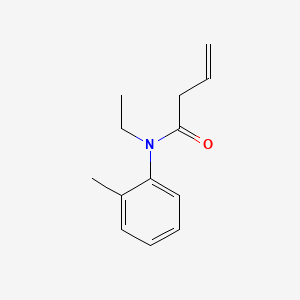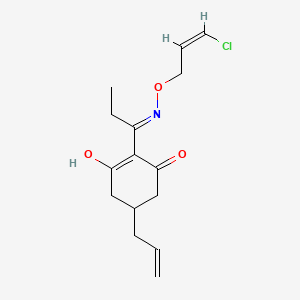
Etidocaine-d9 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etidocaine-d9 Hydrochloride is a deuterated form of Etidocaine, a local anesthetic used in medical procedures. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Etidocaine-d9 Hydrochloride involves the incorporation of deuterium into the Etidocaine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the following steps:
N-alkylation: The starting material, 2,6-dimethylaniline, is alkylated with deuterated ethyl bromide to introduce the deuterium atoms.
Amidation: The resulting intermediate is then reacted with butyryl chloride to form the amide bond.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.
化学反应分析
Types of Reactions
Etidocaine-d9 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of Etidocaine, which are useful for studying the drug’s metabolic pathways and pharmacokinetics.
科学研究应用
Etidocaine-d9 Hydrochloride has several scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic fate of Etidocaine in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Etidocaine.
Industry: Employed in the development of new anesthetic formulations and drug delivery systems.
作用机制
Etidocaine-d9 Hydrochloride exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby providing local anesthesia. The compound targets sodium ion channels on the nerve membrane, reducing sodium ion passage and blocking nerve impulse generation and conduction .
相似化合物的比较
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but shorter duration.
Bupivacaine: Known for its long duration of action but higher cardiotoxicity.
Ropivacaine: Similar to Bupivacaine but with a better safety profile.
Uniqueness
Etidocaine-d9 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights that are not possible with non-deuterated analogs.
属性
CAS 编号 |
1346597-87-2 |
|---|---|
分子式 |
C17H29ClN2O |
分子量 |
321.937 |
IUPAC 名称 |
2-[ethyl(propyl)amino]-N-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D; |
InChI 键 |
LMWQQUMMGGIGJQ-MNXFEGQBSA-N |
SMILES |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl |
同义词 |
N-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Hydrochloride; (±)-N-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Monohydrochloride; Duranest-d9; Duranest-d9 Hydrochloride; W 19053-d9; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)
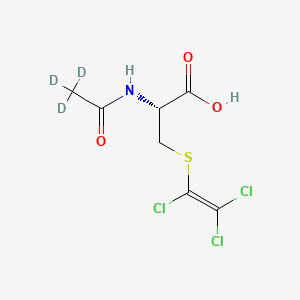

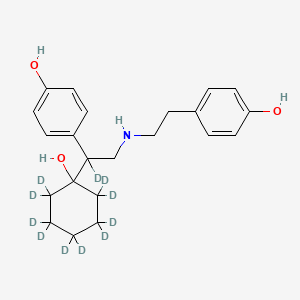
![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)
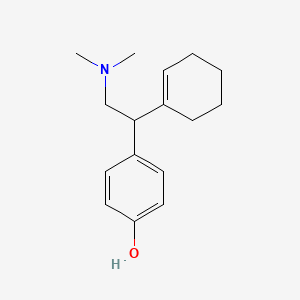
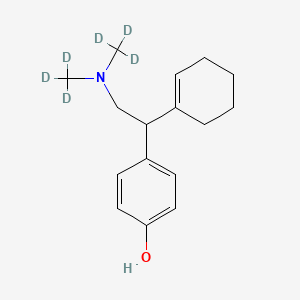
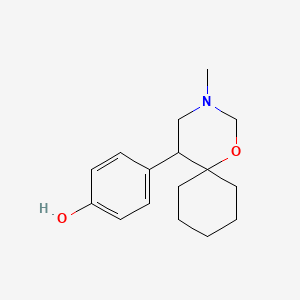
![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
